3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

Medicinal chemistry Scaffold selection Drug discovery

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a bicyclic sulfonamide (benzosultam) with a saturated 3,4-dihydro ring, distinguished from its unsaturated analog sulfostyril by two additional hydrogen atoms. With molecular formula C8H9NO2S, molecular weight 183.23 g/mol, and predicted pKa of 9.10±0.20, this compound serves as a versatile precursor scaffold for constructing biologically active 2,1-benzothiazine-2,2-dioxide derivatives.

Molecular Formula C8H9NO2S
Molecular Weight 183.23
CAS No. 3192-06-1
Cat. No. B2614045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide
CAS3192-06-1
Molecular FormulaC8H9NO2S
Molecular Weight183.23
Structural Identifiers
SMILESC1CS(=O)(=O)NC2=CC=CC=C21
InChIInChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2
InChIKeySFUUSVZJOLXBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide (CAS 3192-06-1): Core Scaffold Overview for Sourcing Scientists


3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a bicyclic sulfonamide (benzosultam) with a saturated 3,4-dihydro ring, distinguished from its unsaturated analog sulfostyril by two additional hydrogen atoms . With molecular formula C8H9NO2S, molecular weight 183.23 g/mol, and predicted pKa of 9.10±0.20, this compound serves as a versatile precursor scaffold for constructing biologically active 2,1-benzothiazine-2,2-dioxide derivatives [1].

Why 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide Cannot Be Replaced by Other Benzothiazine Dioxide Isomers


Benzothiazine dioxide positional isomers exhibit divergent biological target profiles that preclude generic substitution. The 2,1-benzothiazine-2,2-dioxide scaffold is associated with IL-8 receptor antagonism, selective FAK inhibition, reverse transcriptase inhibition, anticancer, and antibacterial activities [1], while the positionally isomeric 1,2-benzothiazine-1,1-dioxide scaffold (oxicam family) primarily targets cyclooxygenase enzymes as NSAIDs. The 2,1-benzothiazine-2,2-dioxide core has been explicitly noted as far less explored than its 1,2-benzothiazine counterpart, making it a distinct choice for novel IP generation [2]. The quantitative evidence below demonstrates why these scaffold differences translate into procurement-relevant differentiation.

Quantitative Evidence Guide: 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide Differentiation Data


Biological Target Space Differentiation: 2,1-Benzothiazine-2,2-dioxide vs. 1,2-Benzothiazine-1,1-dioxide Scaffolds

The 3,4-dihydro-2,1-benzothiazine-2,2-dioxide scaffold is associated with five distinct biological target classes—IL-8 receptor antagonism, selective focal adhesion kinase (FAK) inhibition, reverse transcriptase (RT) inhibition, anticancer, and antibacterial activities—as catalogued in Comprehensive Heterocyclic Chemistry III [1]. In contrast, the positionally isomeric 3,4-dihydro-2H-1,2-benzothiazin-4-one 1,1-dioxide scaffold (the oxicam core) is primarily exploited for COX-1/COX-2 inhibition, with marketed drugs Meloxicam and Piroxicam [2]. The Tetrahedron (2008) article explicitly states that 3,4-dihydro-1H-2,1-benzothiazin-4-one 2,2-dioxide derivatives 'have been far less explored compared to the analogous, positionally isomeric 3,4-dihydro-2H-1,2-benzothiazin-4-one 1,1-dioxide derivatives' [2]. This constitutes a documented target-space gap with tangible IP implications.

Medicinal chemistry Scaffold selection Drug discovery

Predicted Physicochemical Differentiation: 3,4-Dihydro Analog vs. Unsaturated Sulfostyril (CAS 3192-05-0)

The 3,4-dihydro analog (target) exhibits a lower predicted density (1.319±0.06 g/cm³) compared to the unsaturated sulfostyril analog (1.371±0.06 g/cm³) . The boiling point differential is pronounced: 154-155 °C for the target versus 325.4±45.0 °C predicted for sulfostyril , indicating substantially higher volatility for the dihydro compound. This physicochemical divergence arises directly from the saturation at the 3,4-position introducing sp³ character absent in the fully conjugated unsaturated analog.

Physicochemical properties Analytical chemistry Formulation

Synthetic Accessibility: High-Yield Cyclization to N-Methoxy-3,4-dihydro-2,1-benzothiazine 2,2-dioxide via Modern Methodology

A high-yielding, single-step cyclization protocol to construct the 3,4-dihydro-2,1-benzothiazine-2,2-dioxide skeleton was reported by Ishiwata et al. (HETEROCYCLES, 2010), affording N-methoxy-3,4-dihydro-2,1-benzothiazine-2,2-dioxide in 82% isolated yield [1]. The authors explicitly note that traditional methods for this scaffold 'require quite acidic or basic conditions and many steps from commercially available materials, and the yields of the cyclized products are generally low' [1]. The modern iodoarene-mediated protocol proceeds under mild photochemical conditions, representing a quantitative improvement in synthetic efficiency for this specific scaffold.

Synthetic chemistry Process development Library synthesis

Commercial Purity Specification: Guaranteed NLT 98% with Documented Storage Stability

The target compound is commercially available from multiple ISO-certified suppliers with a minimum purity specification of NLT 98% (HPLC) and documented storage stability of 2 years at 20°C . Leyan supplies the compound at 98% purity (Product No. 1101081) . The unsaturated analog sulfostyril (CAS 3192-05-0) is also available at 98% from AKSci, but fewer suppliers provide explicit storage stability documentation, limiting shelf-life predictability for long-term screening programs.

Procurement Quality control Reproducibility

Recommended Application Scenarios for 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide Based on Quantitative Differentiation Evidence


Scaffold-Hopping from Oxicam NSAIDs: Accessing Non-COX Target Space (IL-8, FAK, RT)

For drug discovery teams seeking to escape crowded COX-inhibitor chemical space, 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxide offers a validated scaffold for targets including IL-8 receptor, focal adhesion kinase, and reverse transcriptase [1]. The explicit literature documentation that this scaffold is 'far less explored' than the oxicam core translates into a higher probability of securing novel composition-of-matter IP. Procure this scaffold when initiating a program against any of the five target classes catalogued for the 2,1-benzothiazine-2,2-dioxide family.

Accelerated Library Synthesis via High-Yielding Photochemical Cyclization Protocol

The 82% isolated yield for N-methoxy-3,4-dihydro-2,1-benzothiazine 2,2-dioxide via iodoarene-mediated photochemical cyclization [2] enables rapid, cost-efficient construction of diverse derivative libraries on this scaffold. This is a direct procurement-relevant advantage: the high single-step yield reduces the per-compound synthesis cost for library production compared to scaffolds requiring multi-step, low-yielding sequences. Prioritize this scaffold when synthesizing screening libraries under budget or timeline constraints.

Analytical Method Development Exploiting Higher Volatility for GC-MS Workflows

The substantially lower boiling point of the 3,4-dihydro analog (154-155 °C) relative to the unsaturated sulfostyril (325.4 °C predicted) makes it amenable to GC-MS analysis without derivatization. For analytical chemistry groups developing purity and stability-indicating methods for benzothiazine-containing drug candidates, procuring the dihydro analog may streamline method development compared to less volatile alternatives. Verify experimental boiling point under your specific conditions, as the reported value may reflect reduced pressure.

Long-Term Screening Programs Requiring Validated Storage Stability

For HTS and fragment-based screening programs spanning multiple years, the documented 2-year storage stability at 20°C from ISO-certified suppliers [1] provides procurement confidence that compound integrity will be maintained across the screening timeline. This reduces the need for re-procurement and re-validation of compound identity, directly lowering operational costs. Select suppliers that provide explicit stability documentation when sourcing for longitudinal studies.

Quote Request

Request a Quote for 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.